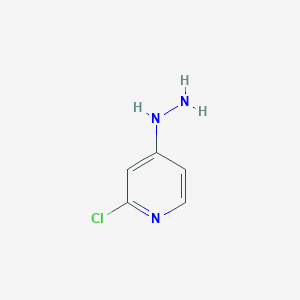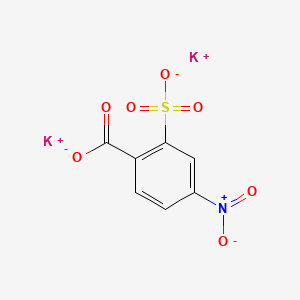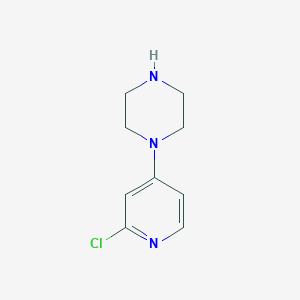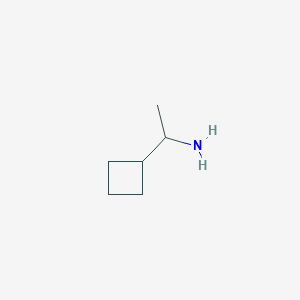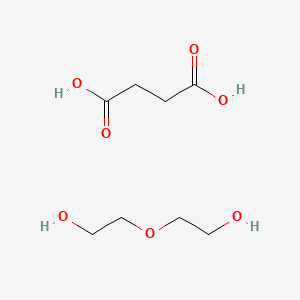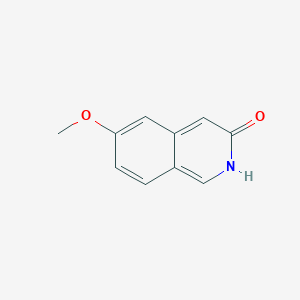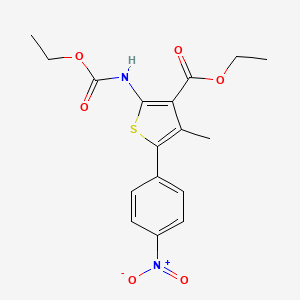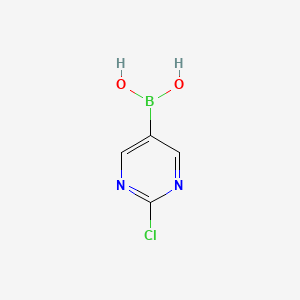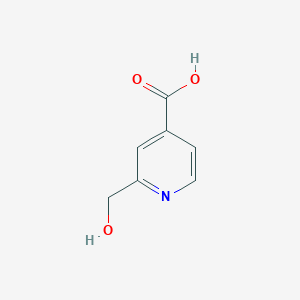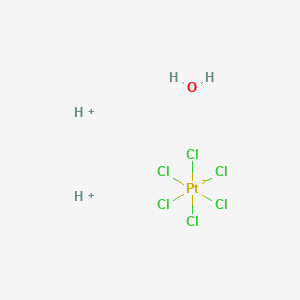
Chloroplatinic acid hydrate
Descripción general
Descripción
Chloroplatinic acid hydrate, also known as hexachloroplatinic acid hydrate, is a chemical compound composed of platinum, chlorine, and water. It is a white, crystalline solid that is insoluble in water and most organic solvents. Chloroplatinic acid hydrate is used in a variety of scientific applications, including as a catalyst in chemical synthesis, as a reagent in analytical chemistry, and for the production of pharmaceuticals and other materials. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for chloroplatinic acid hydrate.
Aplicaciones Científicas De Investigación
1. Determination of Potassium
- Application Summary : Chloroplatinic acid hydrate is used in the determination of potassium by selective precipitation as potassium chloroplatinate .
2. Purification of Platinum
3. Catalysis in the Production of Organosilicon Monomers and Polymers
- Application Summary : Alcoholic solutions of chloroplatinic acid hydrate are among the widely used catalysts in the production of organosilicon monomers and polymers in the addition reactions of olefins and oligomers with multiple bonds, respectively, to –SiH groups .
- Methods of Application : The specific procedures can vary, but generally involve the use of chloroplatinic acid as a catalyst in the hydrosilylation reaction of silicon hydrides to olefinic double bonds .
- Results or Outcomes : The outcome of this application is the efficient production of organosilicon monomers and polymers .
4. Production of Chloroplatinic Acid
- Application Summary : Chloroplatinic acid hydrate is produced by dissolving platinum in aqua regia .
- Methods of Application : The specific procedures can vary, but generally involve the dissolution of platinum-containing material in aqua regia, followed by the addition of chloroplatinic acid .
- Results or Outcomes : The outcome of this application is the production of Chloroplatinic acid hydrate .
5. Platinum-Catalyzed Hydrosilylation of Alkynes
- Application Summary : Chloroplatinic acid hydrate is used as a catalyst in the hydrosilylation of alkynes .
- Methods of Application : The specific procedures can vary, but generally involve the use of chloroplatinic acid as a catalyst in the hydrosilylation reaction of alkynes .
- Results or Outcomes : The outcome of this application is the efficient production of organosilicon monomers and polymers .
6. Quantitative Analysis of Potassium
- Application Summary : Chloroplatinic acid was popularized for the quantitative analysis of potassium. The potassium is selectively precipitated from solution as potassium hexachloroplatinate .
- Methods of Application : Determinations were done in 85% (v/v) alcohol solutions with excess platinate ions, and the precipitated product was weighed .
- Results or Outcomes : The outcome of this application is the accurate determination of potassium levels in a given sample .
7. Hydrochlorination of Alcohols
- Application Summary : Chloroplatinic acid hydrate is used in the hydrochlorination of alcohols to give chloroalkanes .
- Methods of Application : The specific procedures can vary, but generally involve the reaction of an alcohol with chloroplatinic acid hydrate .
- Results or Outcomes : The outcome of this application is the production of chloroalkanes .
8. Catalyst in the Elimination of Methyl Groups
- Application Summary : Dehydrated platinum chlorides catalyze the elimination of methyl groups in trimethylchlorosilane and hexamethyldisiloxane, which leads to the formation of polydimethylsiloxanes .
- Methods of Application : The specific procedures can vary, but generally involve the use of chloroplatinic acid as a catalyst in the elimination of methyl groups .
- Results or Outcomes : The outcome of this application is the efficient production of polydimethylsiloxanes .
9. Formation of Pt (II) Complexes
- Application Summary : Chloroplatinic acid hydrate is used in the formation of Pt (II) complexes .
- Methods of Application : The specific procedures can vary, but generally involve the reaction of chloroplatinic acid hydrate with olefins formed by dehydration of alcohols .
- Results or Outcomes : The outcome of this application is the formation of Pt (II) complexes .
Propiedades
IUPAC Name |
hexachloroplatinum(2-);hydron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOYUPLNYLSSR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroplatinic acid hydrate | |
CAS RN |
26023-84-7 | |
| Record name | Platinate(2-), hexachloro-, hydrogen, hydrate (1:2:?), (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



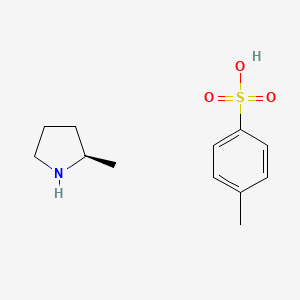
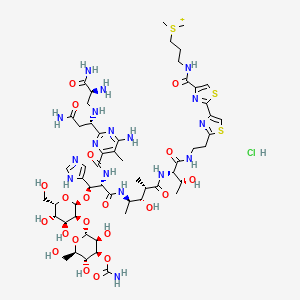
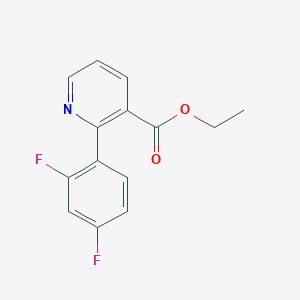
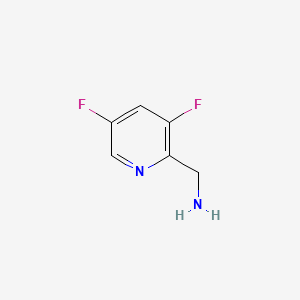
![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)
